7-Amino-3-(2-furoylthiomethyl)-3-cephem-4-carboxylic acid

Catalog No.
S15736807
CAS No.
M.F
C13H12N2O5S2
M. Wt
340.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Amino-3-(2-furoylthiomethyl)-3-cephem-4-carboxyl...

Product Name

7-Amino-3-(2-furoylthiomethyl)-3-cephem-4-carboxylic acid

IUPAC Name

7-amino-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C13H12N2O5S2

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C13H12N2O5S2/c14-8-10(16)15-9(12(17)18)6(4-21-11(8)15)5-22-13(19)7-2-1-3-20-7/h1-3,8,11H,4-5,14H2,(H,17,18)

InChI Key

ZMPDMYFTSINIIZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)CSC(=O)C3=CC=CO3

7-Amino-3-(2-furoylthiomethyl)-3-cephem-4-carboxylic acid is a cephalosporin antibiotic compound characterized by its unique structure, which includes a furoylthiomethyl group. The compound has the molecular formula C13H12N2O5S2C_{13}H_{12}N_{2}O_{5}S_{2} and a molecular weight of approximately 340.375 g/mol. This compound is part of the cephem class, which is known for its broad-spectrum antibacterial activity, particularly against Gram-positive and some Gram-negative bacteria .

The chemical reactivity of 7-Amino-3-(2-furoylthiomethyl)-3-cephem-4-carboxylic acid can be attributed to its functional groups. Key reactions include:

  • Hydrolysis: The carboxylic acid group can undergo hydrolysis in aqueous conditions, leading to the formation of corresponding carboxylate ions.
  • Esterification: The carboxylic acid can react with alcohols to form esters under acidic conditions.
  • Nucleophilic Substitution: The furoylthiomethyl group can participate in nucleophilic substitution reactions, allowing for further derivatization of the compound.

These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with specific properties .

7-Amino-3-(2-furoylthiomethyl)-3-cephem-4-carboxylic acid exhibits significant antibacterial activity, primarily due to its ability to inhibit bacterial cell wall synthesis. It binds to penicillin-binding proteins, disrupting the normal function of these proteins and leading to cell lysis. The compound has shown efficacy against various bacterial strains, making it a candidate for therapeutic applications in treating bacterial infections .

The synthesis of 7-Amino-3-(2-furoylthiomethyl)-3-cephem-4-carboxylic acid typically involves several steps:

  • Formation of Cephem Core: Starting from appropriate precursors, the cephem core is synthesized through cyclization reactions involving thiazolidine derivatives.
  • Introduction of Furoyl Group: The furoylthiomethyl group is introduced via nucleophilic substitution or coupling reactions with furoic acid derivatives.
  • Functionalization: Final modifications are made to introduce the amino and carboxylic acid functionalities, often through standard amination and carboxylation techniques.

These synthetic pathways allow for the production of the compound in a laboratory setting, enabling further research into its properties and applications .

7-Amino-3-(2-furoylthiomethyl)-3-cephem-4-carboxylic acid has potential applications in:

  • Antibiotic Development: As a novel antibiotic agent, it can be used in formulations aimed at treating resistant bacterial infections.
  • Research: It serves as a valuable tool in microbiological studies and drug development research due to its unique structure and biological activity.

The compound's ability to modify existing antibiotics could lead to enhanced effectiveness against resistant strains of bacteria .

Several compounds share structural similarities with 7-Amino-3-(2-furoylthiomethyl)-3-cephem-4-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Differences
7-Amino-3-chloromethyl-3-cephem-4-carboxylic acidC13H12ClN2O5SC_{13}H_{12}ClN_{2}O_{5}SContains a chlorine atom instead of a furoyl group.
7-Amino-3-vinyl-3-cephem-4-carboxylic acidC9H10N2O3SC_{9}H_{10}N_{2}O_{3}SLacks the furoylthiomethyl group; has a vinyl group instead.
CeftiofurC14H14N2O5SC_{14}H_{14}N_{2}O_{5}SA more complex structure with additional functional groups; used widely in veterinary medicine.

Uniqueness

The uniqueness of 7-Amino-3-(2-furoylthiomethyl)-3-cephem-4-carboxylic acid lies in its specific furoylthiomethyl substituent, which may influence both its pharmacological properties and its mechanism of action compared to other cephems. This distinctive feature could provide advantages in terms of efficacy and resistance profiles against certain bacterial strains .

XLogP3

-2.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

340.01876383 g/mol

Monoisotopic Mass

340.01876383 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-15-2024

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